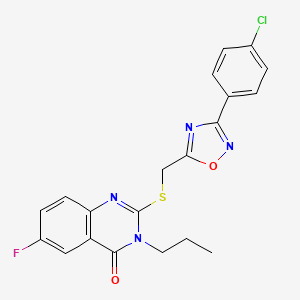
2,6-Dibrom-p-Xylol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dibromo-p-xylene is an organic compound with the molecular formula C₈H₈Br₂. It is a derivative of p-xylene where two bromine atoms are substituted at the 2 and 6 positions of the benzene ring. This compound is known for its use as an intermediate in organic synthesis and has applications in various fields including polymer chemistry and material science.
Wissenschaftliche Forschungsanwendungen
2,6-Dibromo-p-xylene is used in various scientific research applications:
Polymer Chemistry: It is used as a monomer or crosslinking agent in the synthesis of polymers and copolymers.
Material Science: It is used in the preparation of hypercrosslinked polymers with high surface area and porosity.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: It is used in the synthesis of biologically active compounds and drug intermediates.
Wirkmechanismus
Target of Action
2,6-Dibromo-p-xylene is primarily used as a building block in the synthesis of various compounds . Its primary targets are the molecules it reacts with during these synthesis processes. For instance, it can react with aniline and α, α′-dianilino-p-xylene in the synthesis of N-Phenylated polyamine .
Mode of Action
The compound interacts with its targets through chemical reactions. For example, in the synthesis of N-Phenylated polyamine, 2,6-Dibromo-p-xylene undergoes a polycondensation reaction with aniline and α, α′-dianilino-p-xylene . The bromine atoms in the compound are highly reactive, allowing it to form new bonds with other molecules.
Biochemical Pathways
The exact biochemical pathways affected by 2,6-Dibromo-p-xylene depend on the specific reactions it is involved in. In the synthesis of polycarbonates, for instance, it participates in the formation of carbonate linkages . The compound’s reactivity allows it to influence various biochemical pathways depending on the context of its use.
Result of Action
The result of 2,6-Dibromo-p-xylene’s action is the formation of new compounds through chemical reactions. For example, it can contribute to the synthesis of N-Phenylated polyamine and polycarbonates . The exact molecular and cellular effects would depend on the specific compounds it helps synthesize and their subsequent interactions within a biological system.
Action Environment
The action, efficacy, and stability of 2,6-Dibromo-p-xylene are influenced by various environmental factors. These include the temperature, pH, and the presence of other chemicals in its environment. For instance, the synthesis of polycarbonates involving 2,6-Dibromo-p-xylene requires specific conditions, including the presence of potassium naphthalene and cyclic carbonates .
Biochemische Analyse
Biochemical Properties
It is known to be used as a building block in the synthesis of phthalazinone derivatives, which are reported as potent inhibitors of phosphodiesterase 4 . This suggests that 2,6-Dibromo-p-xylene may interact with enzymes such as phosphodiesterase 4 in biochemical reactions.
Molecular Mechanism
It is known to be involved in the synthesis of phthalazinone derivatives, which are potent inhibitors of phosphodiesterase 4 . This suggests that 2,6-Dibromo-p-xylene may exert its effects at the molecular level through interactions with enzymes such as phosphodiesterase 4.
Metabolic Pathways
It is known to be used in the synthesis of phthalazinone derivatives, suggesting that it may be involved in metabolic pathways related to these compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,6-Dibromo-p-xylene can be synthesized through the bromination of p-xylene. The reaction typically involves the use of bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions.
Industrial Production Methods: In an industrial setting, the production of 2,6-Dibromo-p-xylene involves large-scale bromination processes. The reaction is conducted in a continuous flow reactor to maintain consistent reaction conditions and high yield. The product is then purified through distillation or recrystallization to achieve the desired purity level.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Dibromo-p-xylene undergoes various chemical reactions including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The bromine atoms can be reduced to form p-xylene.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for nucleophilic substitution.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used for reduction.
Major Products Formed:
Substitution Reactions: Products include derivatives with various functional groups such as hydroxyl, amino, or alkyl groups.
Oxidation Reactions: Products include terephthalic acid or terephthaldehyde.
Reduction Reactions: The major product is p-xylene.
Vergleich Mit ähnlichen Verbindungen
1,4-Dibromo-p-xylene: Similar structure but with bromine atoms at the 1 and 4 positions.
2,5-Dibromo-p-xylene: Bromine atoms at the 2 and 5 positions.
2,6-Dichloro-p-xylene: Chlorine atoms instead of bromine at the 2 and 6 positions.
Uniqueness: 2,6-Dibromo-p-xylene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other dibromo or dichloro derivatives. Its selective bromination at the 2 and 6 positions makes it a valuable intermediate for targeted organic synthesis and polymerization reactions.
Eigenschaften
IUPAC Name |
1,3-dibromo-2,5-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c1-5-3-7(9)6(2)8(10)4-5/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZNGNLJRXZVSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
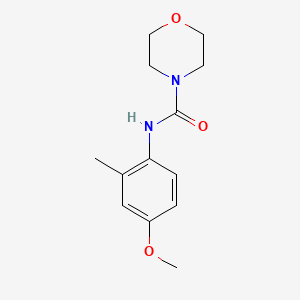
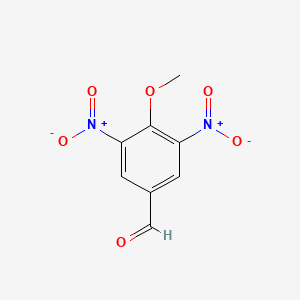
![4-bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]thiophene-2-carboxamide](/img/structure/B2429042.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}ethan-1-one](/img/structure/B2429046.png)
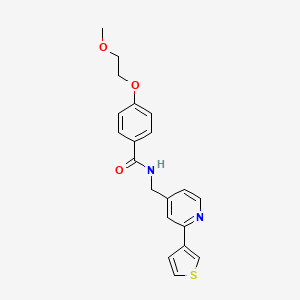
![2-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenoxy]quinoline-4-carboxylic Acid](/img/structure/B2429049.png)
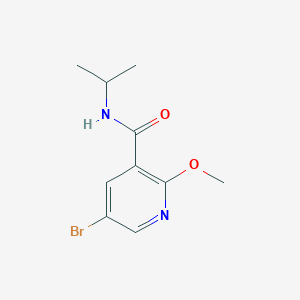
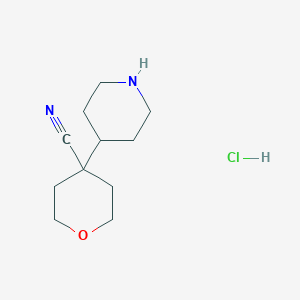
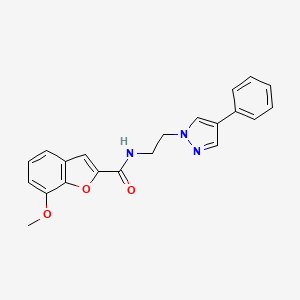
![5-ethoxy-6-ethyl-1-methyl-3-(2-morpholino-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2429055.png)
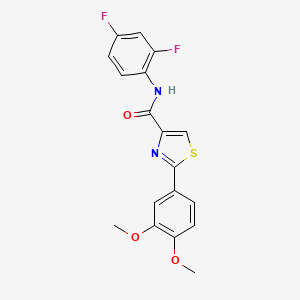
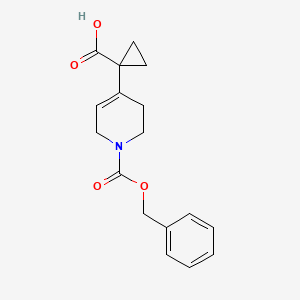
![3-Oxo-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2,3-dihydro-4-pyridazinecarboxylic acid](/img/structure/B2429059.png)
